7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S669639
CAS No.
317840-04-3
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

CAS Number

317840-04-3

Product Name

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

7-bromo-1-methylimidazo[4,5-c]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3

InChI Key

JDHYFPSQNGSLOM-UHFFFAOYSA-N

SMILES

CN1C=NC2=CN=CC(=C21)Br

Canonical SMILES

CN1C=NC2=CN=CC(=C21)Br

The exact mass of the compound 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 317840-04-3) is a functionalized heterocyclic compound primarily utilized as a critical building block in medicinal chemistry. Its structure, featuring a reactive bromine atom at the 7-position and a methyl group on the imidazole nitrogen, makes it a valuable precursor for creating complex molecular scaffolds. This compound is particularly significant in the synthesis of kinase inhibitors, where the 7-bromo position serves as a key handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. [1]

Substituting 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine with close analogs often leads to process failure or inferior final product performance. The des-bromo version (1-methyl-1H-imidazo[4,5-c]pyridine) lacks the essential C-7 handle for cross-coupling, rendering it unsuitable for established synthesis routes. [1] Using other halides, such as a 7-chloro analog, typically requires harsher reaction conditions and different catalyst systems, while a 7-iodo analog may offer higher reactivity but at the cost of stability and increased price. Furthermore, the N1-methyl group is not merely a placeholder; it blocks a potential site of metabolism and prevents unwanted side reactions, distinguishing it functionally from the unprotected 7-bromo-1H-imidazo[4,5-c]pyridine.

Enables Quantitative-Yield Suzuki Coupling for C-7 Functionalization

This compound is a validated precursor for high-efficiency Suzuki coupling reactions at the C-7 position. In a representative synthesis of an advanced intermediate for an IRAK4 inhibitor, the Suzuki coupling of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine with a boronic ester proceeded to a quantitative yield. [1] This level of efficiency is unattainable with the des-bromo analog, which cannot participate in the reaction, and provides a reliable benchmark compared to other halides which may require more extensive optimization.

Evidence DimensionReaction Yield (Suzuki Coupling)
Target Compound DataQuantitative Yield
Comparator Or Baseline1-methyl-1H-imidazo[4,5-c]pyridine (des-bromo analog): 0% Yield (theoretically unreactive)
Quantified DifferenceEnables reaction with quantitative efficiency versus a non-reactive analog.
ConditionsSuzuki coupling with a boronic ester in the synthesis of Intermediate 13A as described in patent WO2015089332A1. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>]

Procuring this specific bromo-compound ensures compatibility with established, high-yield synthesis routes, reducing optimization time and improving process reliability.

Essential Precursor for Sub-100 nM Potency IRAK4 Kinase Inhibitors

The choice of this specific starting material directly translates to the biological activity of the final product. A potent IRAK4 inhibitor synthesized from 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine demonstrated an IC50 of less than 100 nM. [1] The substituent introduced at the C-7 position, made possible by the bromo group, is critical for achieving this high level of potency. The corresponding compound lacking this C-7 substituent, which would be derived from the des-bromo analog, is expected to have significantly lower or no activity based on the structure-activity relationships for this class of inhibitors.

Evidence DimensionBiological Potency (IRAK4 IC50) of Final Compound
Target Compound Data< 100 nM
Comparator Or BaselineFinal compound derived from des-bromo analog: Expected to be significantly less potent or inactive.
Quantified DifferenceEnables synthesis of a highly potent compound versus a low-potency or inactive analog.
ConditionsIn vitro IRAK4 enzyme assay for the final compound (Example 13) as reported in patent WO2015089332A1. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>]

Selecting this precursor is a critical procurement decision for research programs targeting high-potency IRAK4 inhibitors, as alternative starting materials fail to provide the necessary scaffold for potent biological activity.

N1-Methyl Group is a Conserved Feature in High-Potency Imidazopyridine Kinase Inhibitors

The N1-methyl group is a recurring structural motif in many potent imidazo[4,5-c]pyridine-based kinase inhibitors. This substitution blocks a potential site for N-dealkylation metabolism and eliminates a hydrogen bond donor, which can be crucial for optimizing cell permeability and oral bioavailability. Across multiple patent disclosures for IRAK inhibitors, the most potent examples consistently feature the N1-methyl group, indicating its importance for achieving the desired pharmacological profile. [1] Procuring the N-H analog (7-bromo-1H-imidazo[4,5-c]pyridine) would necessitate an additional methylation step or risk developing candidates with inferior drug-like properties.

Evidence DimensionStructural Requirement for Potency
Target Compound DataN1-Methyl group is conserved across highly potent IRAK4 inhibitors in the patent literature.
Comparator Or BaselineN1-H analog (7-bromo-1H-imidazo[4,5-c]pyridine): Lacks the beneficial properties of N-methylation and is rarely found in lead compounds of this class.
Quantified DifferenceQualitative but critical difference in drug-like properties (metabolic stability, permeability).
ConditionsStructure-activity relationship trends observed across patent literature for imidazopyridine-based kinase inhibitors. [<a href="https://patents.google.com/patent/WO2015089332A1/en" target="_blank">1</a>]

Purchasing the pre-methylated version saves a synthetic step and provides a precursor with a structural feature strongly correlated with improved potency and drug-like properties in this chemical class.

Lead Optimization Programs for IRAK4 Kinase Inhibitors

This compound is the right choice for synthesizing advanced drug candidates targeting IRAK4, a key protein in inflammatory signaling. Its structure is validated to produce final compounds with sub-100 nM potency, making it a reliable starting material for developing treatments for autoimmune diseases and certain cancers. [1]

Construction of C-7 Substituted Imidazopyridine Libraries

As a versatile chemical handle, the 7-bromo group allows for the efficient creation of diverse chemical libraries via Suzuki and other palladium-catalyzed couplings. Researchers aiming to explore the structure-activity relationship (SAR) around the imidazo[4,5-c]pyridine core will benefit from the high and reproducible yields achievable with this specific precursor. [1]

Synthesis of Metabolically Stabilized Heterocyclic Compounds

In projects where blocking N-H reactivity or metabolism is a key objective, this N-methylated compound is the preferred starting material. It provides a stable scaffold that circumvents the need for post-synthesis methylation, streamlining the path to final compounds with enhanced drug-like properties.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Dates

Last modified: 08-15-2023

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